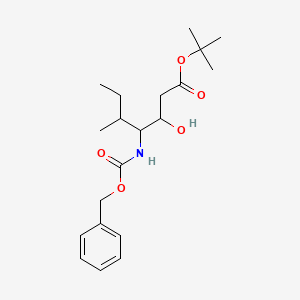![molecular formula C9H8O4S B13692418 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)
4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione is a chemical compound belonging to the class of benzo[d][1,3]dioxoles. It is characterized by the presence of two methoxy groups and a thione group attached to a benzodioxole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4,6-dimethoxy-1,3-benzodioxole with sulfurizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzodioxoles depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it a subject of study in biochemical research.
Medicine: Potential therapeutic applications are being explored due to its biological properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparación Con Compuestos Similares
4,6-Dimethoxybenzo[d][1,3]dioxole: Lacks the thione group but shares the benzodioxole core structure.
4,6-Dimethoxybenzo[d][1,3]dioxole-2-one: Contains a carbonyl group instead of a thione group.
Propiedades
Fórmula molecular |
C9H8O4S |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
4,6-dimethoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C9H8O4S/c1-10-5-3-6(11-2)8-7(4-5)12-9(14)13-8/h3-4H,1-2H3 |
Clave InChI |
RSOQOHPAHVYTFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)OC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


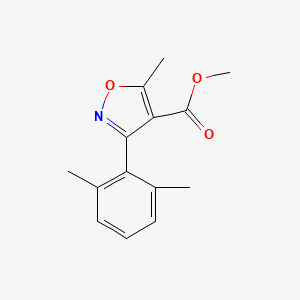
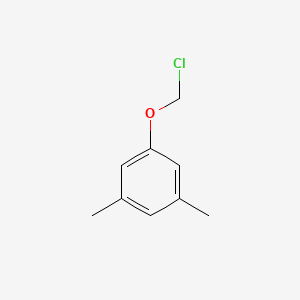
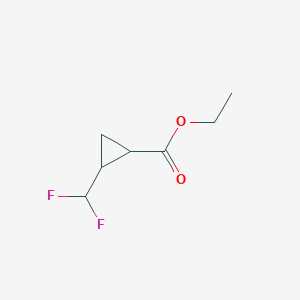
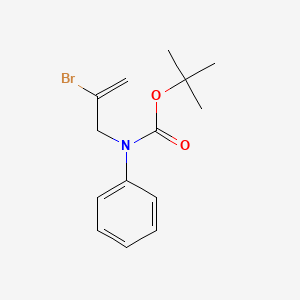
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
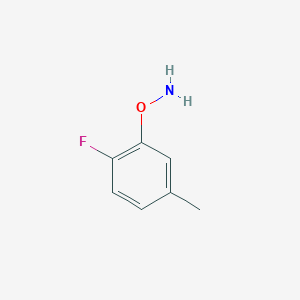
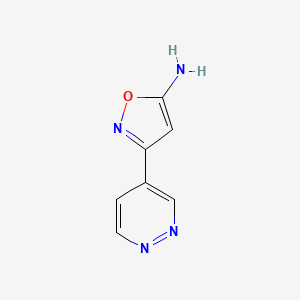
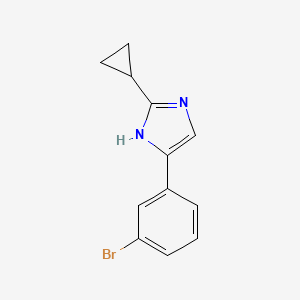



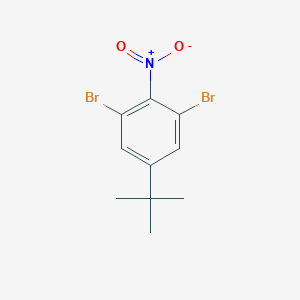
![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)
